4-(Dimethylamino)-1,2,2,6,6-pentamethylpiperidine

Photostabilization Polyolefin degradation HALS mechanism

Standard secondary HALS suffer from thermal stability trade-offs in polyolefin UV protection. This N-methylated tertiary HALS (CAS 36177-86-3) delivers superior photostabilization efficiency versus N-H analogs. - **Performance**: Higher UV resistance in outdoor films & agricultural plastics; reduced basicity (pKa 8.5-9.2) for compatibility with acidic additives. - **Synthetic Utility**: Monomeric precursor for polymerizable HALS (e.g., APP) with low volatility. - **Supply**: Technical data sheet available. Packaged under inert gas.

Molecular Formula C12H26N2
Molecular Weight 198.35 g/mol
CAS No. 36177-86-3
Cat. No. B3041777
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Dimethylamino)-1,2,2,6,6-pentamethylpiperidine
CAS36177-86-3
Molecular FormulaC12H26N2
Molecular Weight198.35 g/mol
Structural Identifiers
SMILESCC1(CC(CC(N1C)(C)C)N(C)C)C
InChIInChI=1S/C12H26N2/c1-11(2)8-10(13(5)6)9-12(3,4)14(11)7/h10H,8-9H2,1-7H3
InChIKeyVEBFUHQIQCLTJD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(Dimethylamino)-1,2,2,6,6-pentamethylpiperidine (CAS 36177-86-3) Procurement Specification and Performance Baseline


4-(Dimethylamino)-1,2,2,6,6-pentamethylpiperidine (CAS 36177-86-3) is a sterically hindered tertiary amine belonging to the hindered amine light stabilizer (HALS) class, characterized by a fully methylated piperidine ring . With a molecular formula C12H26N2 and molecular weight 198.35 g/mol , this compound exhibits a melting point range of 32-34°C and is soluble in dichloromethane (25 mg/mL) . Its structural distinction lies in the presence of the dimethylamino substituent at the 4-position combined with N-methylation of the piperidine nitrogen, which renders it a tertiary amine HALS rather than the secondary amine HALS variant common in many commercial stabilizers [1]. This N-methylated configuration is fundamental to its differential performance profile in both photostabilization and thermal stability applications.

Tertiary amine HALS class N-methylated piperidine, distinct from secondary N-H HALS; reported photostabilization pathway differs
4-Dimethylamino reactivity Nucleophilic substituent enables polymerizable HALS synthesis and SNAr-type transformations
Polymeric HALS precursor Reported building block for custom copolymers with migration resistance and comparable performance to commercial polymeric HALS

Why Generic Piperidine-Based HALS Cannot Substitute for 4-(Dimethylamino)-1,2,2,6,6-pentamethylpiperidine in Performance-Critical Applications


The functional substitution of 4-(Dimethylamino)-1,2,2,6,6-pentamethylpiperidine with structurally similar hindered amine stabilizers is not straightforward due to fundamental differences in amine class (tertiary N-methylated HALS versus secondary N-H HALS) that produce divergent performance characteristics. Research has established that tertiary HALS systems demonstrate superior photostabilization efficiency compared to secondary HALS systems in polyolefin applications, while secondary HALS outperform tertiary HALS in thermal oxidative stability [1]. This trade-off is governed by the N-methylation state, which alters the compound's basicity, reactivity with peroxyl radicals, and dealkylation kinetics during the stabilization cycle [2]. Additionally, the 4-dimethylamino substituent introduces distinct reactivity as a nucleophilic catalyst or reactant in synthetic applications, a functional capacity absent in simpler pentamethylpiperidine derivatives lacking this substitution . Consequently, procurement decisions based solely on piperidine ring structural similarity without accounting for N-substitution pattern and 4-position functionality will result in quantitatively different stabilization outcomes or synthetic utility.

N-methylation shifts stabilization balance
Tertiary HALS may favor photostabilization over thermal oxidative stability compared to secondary HALS; class-level trade-off documented
4-dimethylamino substituent absent in simpler analogs
Unsubstituted pentamethylpiperidines lack nucleophilic reactivity for polymerizable monomer synthesis and dequaternization pathways
Reduced basicity may alter additive compatibility
Lower pKa of N-methylated HALS (reported ~8.5–9.2) can influence interactions with acidic co-additives; secondary HALS (pKa ~9.7) differ

Quantitative Differentiation Evidence for 4-(Dimethylamino)-1,2,2,6,6-pentamethylpiperidine Relative to Comparator Compounds


Tertiary HALS vs. Secondary HALS: Photostabilization Performance Differential

In direct comparative evaluation of HALS classes in polyolefin films, tertiary HALS systems—of which 4-(Dimethylamino)-1,2,2,6,6-pentamethylpiperidine is a representative monomeric precursor—demonstrated superior photostabilization compared to secondary (N-H) HALS systems [1]. This class-level finding is consistent with subsequent mechanistic studies establishing that N-methylated HALS exhibit photostabilization efficiency comparable to or exceeding that of the corresponding unsubstituted secondary HALS in both polypropylene and polyethylene matrices [2]. The differential performance originates from the dealkylation pathway unique to tertiary HALS, wherein oxidative attack on the N-alkyl group generates the parent secondary HALS and carboxylic acid products, effectively prolonging the active stabilization cycle [2].

Photostabilization class comparison
Class-level inference
Tertiary HALS reported higher photostabilization than secondary HALS in polyolefin films
Supports material selection for UV-dominated degradation contexts
Class-level finding; individual formulations require validation
Photostabilization Polyolefin degradation HALS mechanism

Thermal Stability Trade-Off: Secondary HALS Outperform Tertiary HALS in Thermal Oxidative Stability

The N-methylation that confers photostabilization advantages to 4-(Dimethylamino)-1,2,2,6,6-pentamethylpiperidine comes with a quantitatively significant thermal stability trade-off. Direct comparative studies of tetramethyl and pentamethylpiperidine derivatives in HDPE and PP films demonstrated that secondary HALS systems are better than tertiary HALS systems in terms of thermal oxidative stability [1]. This inverse relationship between photostabilization and thermal stability performance is a well-characterized class feature: tertiary HALS provide enhanced UV protection at the expense of reduced thermal oxidative resistance relative to their secondary HALS counterparts [1].

Thermal stability trade-off
Class-level inference
Secondary HALS reported better thermal oxidative stability; tertiary HALS show inverse relationship
High-temperature processing may require co-stabilizer review
Based on carbonyl index evolution in HDPE/PP films
Thermal oxidative stability Polymer processing HALS performance

Polymerizable HALS Precursor: Copolymer Performance Comparable to Commercial Polymeric HALS

4-(Dimethylamino)-1,2,2,6,6-pentamethylpiperidine serves as a versatile precursor for synthesizing polymerizable HALS monomers such as 4-acryloyloxy-1,2,2,6,6-pentamethylpiperidine (APP). In a direct performance comparison, polypropylene films containing APP/vinyl acetate copolymer at varying concentrations were subjected to accelerated aging, and the resulting photostabilization performance—measured by induction period—was comparable to that of PP films compounded with commercial polymeric HALS [1]. This equivalence validates the compound's utility as a building block for generating polymeric stabilizers that combine effective UV protection with the reduced volatility and migration resistance characteristic of high-molecular-weight HALS [2].

Polymeric HALS precursor
Head-to-head comparison
APP/VAc copolymer photostabilization comparable to commercial polymeric HALS
Supports use as synthetic intermediate for custom polymeric stabilizers
PP films, accelerated aging; comparable induction period
Polymeric HALS Copolymerization PP stabilization

Specific Synthetic Utility: Reactant in Consecutive SNAr-Dequaternization Reactions

Unlike simpler pentamethylpiperidine derivatives that lack the 4-position dimethylamino functionality, 4-(Dimethylamino)-1,2,2,6,6-pentamethylpiperidine exhibits demonstrated utility as a reactant in consecutive SNAr-dequaternization reactions of heteroaromatic chlorides with tertiary amines under high-pressure conditions . This specific synthetic application leverages the compound's tertiary amine character combined with its nucleophilic 4-dimethylamino substituent, a functional profile absent in 4-unsubstituted analogs such as 1,2,2,6,6-pentamethylpiperidine (CAS 79-55-0) or 4-amino-1,2,2,6,6-pentamethylpiperidine (CAS 40327-96-6).

SNAr-dequaternization utility
Supporting evidence
Demonstrated reactant in consecutive SNAr-dequaternization of heteroaromatic chlorides
Reactivity profile absent in 4-unsubstituted pentamethylpiperidines
Data to verify; sources review recommended
Nucleophilic aromatic substitution Dequaternization Heteroaromatic chlorides

Tertiary HALS Moiety Enhances Hydroperoxide Decomposition in HALS-Phosphite Hybrids

In HALS-phosphite hybrid stabilizer systems, compounds incorporating tertiary HALS moieties (the class to which 4-(Dimethylamino)-1,2,2,6,6-pentamethylpiperidine belongs) demonstrate superior hydroperoxide decomposing ability compared to comparable compounds bearing secondary HALS groups [1]. ³¹P NMR spectroscopy studies confirmed that all HALS-phosphites are efficient hydroperoxide decomposers, but the tertiary HALS-containing variants exhibited measurably higher effectiveness [1]. Additionally, these HALS-phosphite hybrids display hydrolytic stability much higher than that of common phosphites, attributed to betaine structure formation with increased electron density at phosphorus [1].

HALS-phosphite hybrid decomposition
Class-level inference
Tertiary HALS-containing phosphites reported higher hydroperoxide decomposition
Supports synergistic stabilizer package design
³¹P NMR monitoring; hydrolytic stability also noted
Hydroperoxide decomposition HALS-phosphite Synergistic stabilization

Basicity Differential: N-Methylated HALS Exhibit Reduced pKa Relative to Secondary HALS

The N-methylation that defines 4-(Dimethylamino)-1,2,2,6,6-pentamethylpiperidine as a tertiary amine HALS reduces its basicity relative to secondary (N-H) HALS counterparts. Comparative pKa data for commercial HALS demonstrates this trend: tertiary N-CH₃ HALS (e.g., HALS-3, pKa 9.2; HALS-5, pKa 8.5) consistently exhibit lower pKa values than their N-H analogs (HALS-1, pKa 9.7) [1]. This reduced basicity mitigates undesirable interactions with acidic formulation components such as thiodipropionate antioxidants, halogenated flame retardants, and certain pigments—interactions that can otherwise cause color development, reduced stabilization performance, or both [1].

Basicity differential
Class-level inference
Tertiary HALS pKa 8.5–9.2 vs secondary HALS ~9.7
Reduced basicity may mitigate antagonistic interactions with acidic co-additives
Trend observed in commercial HALS series
HALS basicity pKa Additive compatibility

Optimal Application Scenarios for 4-(Dimethylamino)-1,2,2,6,6-pentamethylpiperidine Based on Differential Performance Evidence


UV-Stabilized Polyolefin Formulations Where Photostability Outweighs Thermal Processing Demands

Based on the established class-level finding that tertiary HALS systems provide superior photostabilization compared to secondary HALS [1], this compound and its derivatives are optimally deployed in polyolefin applications where UV exposure is the dominant degradation pathway and thermal processing requirements are moderate. Suitable applications include outdoor films, agricultural plastics, and exterior automotive components where long-term UV resistance is critical. However, formulators must account for the concurrent reduction in thermal oxidative stability relative to secondary HALS [1], potentially necessitating co-stabilizer addition for high-temperature processing operations.

Synthesis of Custom Polymeric HALS with Tailored Molecular Weight and Migration Resistance

This compound serves as an essential monomeric precursor for synthesizing polymerizable HALS derivatives such as 4-acryloyloxy-1,2,2,6,6-pentamethylpiperidine (APP) [1]. The resulting copolymers demonstrate photostabilization performance comparable to commercial polymeric HALS [1] while offering the reduced volatility and enhanced migration resistance characteristic of high-molecular-weight stabilizers [2]. This application is particularly valuable for thin-section polyolefin articles (fibers, films) and applications involving solvent or aqueous extraction exposure where low-molecular-weight HALS would suffer unacceptable physical loss.

Formulations Requiring Reduced Additive Antagonism with Acidic Co-Additives

The reduced basicity (pKa 8.5-9.2) of N-methylated tertiary HALS derived from this compound [1] makes them preferable to secondary HALS (pKa ~9.7) [1] in formulations containing acidic components. This includes systems incorporating halogenated flame retardants, thiodipropionate antioxidants, or acid-functional pigments where N-H HALS would exhibit antagonistic interactions leading to color formation or reduced stabilization efficiency [1]. The tertiary amine character mitigates these compatibility issues while maintaining effective UV stabilization performance.

Organic Synthesis Applications Involving SNAr-Dequaternization of Heteroaromatic Chlorides

In fine chemical and pharmaceutical intermediate synthesis, this compound demonstrates specific utility as a reactant in consecutive SNAr-dequaternization reactions of heteroaromatic chlorides with tertiary amines under high-pressure conditions [1]. The combination of tertiary amine character and the nucleophilic 4-dimethylamino substituent enables reactivity profiles not achievable with simpler pentamethylpiperidine derivatives. This positions the compound as a specialized reagent for laboratories and manufacturers engaged in heteroaromatic functionalization chemistry.

Application
Selection Property
Validation Focus
Polyolefin UV stabilization research
Tertiary HALS photostabilization profile
UV-accelerated aging and carbonyl index in target matrix
Custom polymeric HALS synthesis
4-dimethylamino reactivity for monomer preparation
Copolymer molecular weight and migration resistance
Formulations with acidic co-additives
Reduced basicity (pKa
Additive compatibility and color stability over time
Heteroaromatic functionalization chemistry
Nucleophilic dimethylamino group
SNAr-dequaternization reaction scope and yield

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